

Introduction: The Strategic Importance of a Privileged Scaffold

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Compound of Interest

Compound Name: *5-Fluoro-1,2-benzoxazole-3-carboxylic acid*

CAS No.: 894789-50-5

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In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The 1,2-benzoxazole (also known as benzisoxazole) ring system is a prominent member of this class.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating precise interactions with biological targets. This guide focuses on a specific, high-value variant: the 5-fluoro-1,2-benzoxazole scaffold.

The introduction of a fluorine atom at the 5-position is a strategic decision rooted in the unique properties of fluorine itself. As the most electronegative element, fluorine can profoundly influence a molecule's physicochemical properties, including its metabolic stability, pKa, lipophilicity, and binding affinity, without significantly increasing its steric bulk.[2][3] Fluorine substitution can block metabolic oxidation at that position, thereby increasing the drug's half-life, and its ability to form key hydrogen bonds or engage in favorable dipole-dipole interactions can enhance target binding.[1][2] Consequently, the 5-fluoro-1,2-benzoxazole core is a versatile and powerful building block for designing novel therapeutics across a wide range of

disease areas, including oncology, infectious diseases, and central nervous system disorders.

[1][2]

Core Physicochemical Properties and Synthetic Strategies

The utility of the 5-fluoro-1,2-benzoxazole scaffold is underpinned by its distinct electronic nature and the robust synthetic methodologies available for its construction.

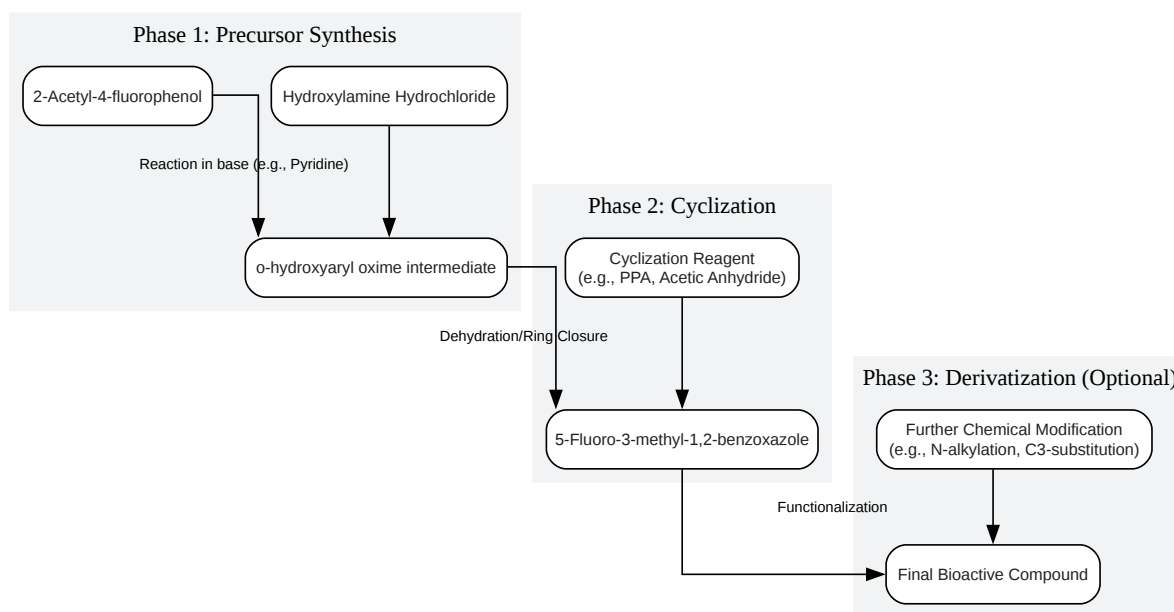
Structural and Electronic Profile

The fusion of a benzene ring with an isoxazole ring creates an aromatic system with a unique distribution of electrons. The fluorine atom at the C5 position acts as a powerful electron-withdrawing group via the inductive effect, which can modulate the acidity or basicity of other functional groups within the molecule. This electronic perturbation is critical for fine-tuning a drug candidate's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For instance, altering the pKa can influence a compound's solubility and ability to cross cellular membranes. Furthermore, the C-F bond is exceptionally strong (approximately 105.4 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug degradation.[2]

General Synthetic Approaches

The construction of the 1,2-benzoxazole core typically involves the formation of the N-O bond or the C-O bond of the isoxazole ring. A prevalent and effective strategy involves the intramolecular cyclization of an o-hydroxyaryl oxime precursor. This method is versatile and allows for the introduction of various substituents on both the benzene and isoxazole rings.

The diagram below illustrates a generalized workflow for synthesizing 5-fluoro-1,2-benzoxazole derivatives, starting from a commercially available fluorinated phenol.



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Caption: Generalized synthetic workflow for 5-fluoro-1,2-benzoxazole derivatives.

A Privileged Pharmacophore in Drug Design

The 5-fluoro-1,2-benzoxazole scaffold serves as an anchor for building molecules with high therapeutic potential. Its rigid structure pre-organizes substituents into a conformationally restricted state, reducing the entropic penalty upon binding to a target and often leading to higher affinity.

The versatility of this scaffold is evident from the breadth of biological targets it has been shown to modulate. Derivatives have been developed as potent inhibitors of enzymes, antagonists of receptors, and modulators of protein-protein interactions.

Therapeutic Area	Biological Target(s)	Example Application / Finding	Reference(s)
Oncology	VEGFR-2, c-Met, various kinases	Potent inhibition of kinases crucial for tumor angiogenesis and metastasis.	[4]
Cancer Cell Lines (A-549, MCF-7)	Direct cytotoxic effects against human lung and breast cancer cells.	[4][5][6]	
Infectious Diseases	Mycobacterium tuberculosis	Prodrugs based on the scaffold show potent anti-tubercular activity (MIC = 1.6 μ M).	[7]
Bacterial Topoisomerases	Spiro-fused benzisoxazoles act as inhibitors of bacterial DNA replication.	[1]	
Central Nervous System	Serotonin (5-HT) & Dopamine (D2) Receptors	Antipsychotic activity; development of drugs for schizophrenia.	[1]
Anticonvulsant Activity	The core scaffold is present in established anticonvulsant drugs like zonisamide.	[1]	
Immunology	PD-1/PD-L1, VISTA	Novel dual inhibitors that block immune checkpoints to enhance anti-tumor immunity.	[8]

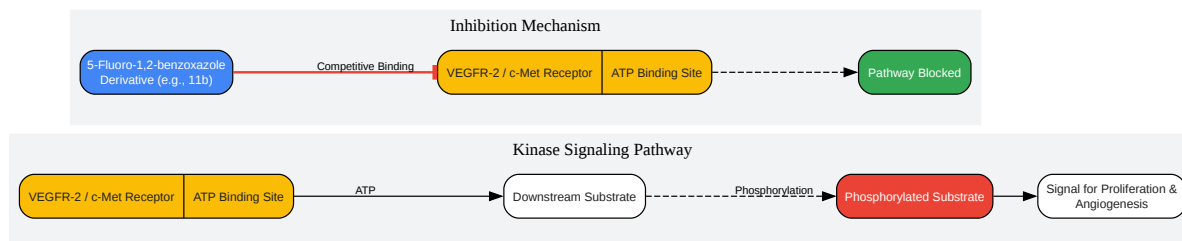
Inflammatory Diseases	Anti-inflammatory activity	Derivatives bearing electron-withdrawing groups exhibit good anti-inflammatory properties.	[1]
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Case Study: Targeting Kinases in Oncology

A significant area of application for the 5-fluoro-1,2-benzoxazole scaffold is in the development of kinase inhibitors for cancer therapy. Kinases are enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

Researchers have successfully designed potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases that are critical drivers of tumor angiogenesis and metastasis.[4] In one study, a derivative incorporating a p-fluorophenyl moiety attached to a piperidiny-based benzoxazole core (compound 11b) demonstrated exceptional inhibitory activity against both kinases, with IC₅₀ values of 0.057 μM for VEGFR-2 and 0.181 μM for c-Met.[4] This dual-inhibitory action is highly desirable as it can simultaneously block multiple pathways that tumors use to grow and spread.

The mechanism of action for such an inhibitor typically involves competitive binding at the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade.



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Caption: Inhibition of receptor tyrosine kinase (RTK) signaling by a benzoxazole derivative.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the anticancer potential of newly synthesized 5-fluoro-1,2-benzoxazole derivatives, a standard protocol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a test compound on a human cancer cell line (e.g., A549 lung carcinoma).

Materials:

- A549 cells
- Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Test compound (5-fluoro-1,2-benzoxazole derivative) dissolved in DMSO (10 mM stock)
- MTT solution (5 mg/mL in PBS)

- DMSO (cell culture grade)
- Phosphate-Buffered Saline (PBS)
- 96-well microtiter plates
- Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Methodology:

- Cell Seeding:
 - Trypsinize and count A549 cells.
 - Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
 - Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. Typical final concentrations might range from 0.1 µM to 100 µM.
 - Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank control.
 - After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
 - Incubate the plate for another 48-72 hours.
- MTT Addition and Incubation:
 - After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

- Formazan Solubilization:
 - Carefully remove the medium from each well without disturbing the formazan crystals.
 - Add 100 μ L of DMSO to each well to dissolve the crystals.
 - Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Subtract the average absorbance of the "no-cell" blank from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
 - Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis (log(inhibitor) vs. response) to determine the IC₅₀ value.

Future Perspectives and Conclusion

The 5-fluoro-1,2-benzoxazole scaffold remains a cornerstone of modern medicinal chemistry. Its proven track record and chemical tractability ensure its continued relevance in drug discovery. Future research is likely to focus on several key areas:

- **Multi-Target Ligands:** As demonstrated by the dual VEGFR-2/c-Met and PD-1/VISTA inhibitors, there is a strong trend towards designing single molecules that can modulate multiple targets to achieve synergistic effects and overcome drug resistance.^{[4][8]}
- **Covalent Inhibitors:** The scaffold can be functionalized with reactive groups (warheads) to enable covalent and irreversible binding to targets, a strategy that can lead to increased potency and duration of action.
- **Novel Therapeutic Areas:** While well-established in oncology and CNS disorders, the exploration of this scaffold in emerging areas like metabolic diseases and antiviral therapy

holds significant promise.[9]

In conclusion, the 5-fluoro-1,2-benzoxazole core is a synthetically accessible and highly versatile scaffold. The strategic incorporation of fluorine enhances its drug-like properties, making it an exceptionally valuable starting point for the development of next-generation therapeutics. Its continued exploration by medicinal chemists is certain to yield novel and effective treatments for a wide array of human diseases.

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